molecular formula C20H25N3O3S B12490955 N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B12490955
M. Wt: 387.5 g/mol
InChI Key: KZCZZFCAPBLFEA-UHFFFAOYSA-N
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Description

N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound with a unique chemical structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-methylphenylamine with piperidine to form an intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the acetamide group is introduced through a reaction with acetic anhydride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. Detailed studies are required to fully elucidate the exact mechanism and the pathways affected .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-[4-(2-methylanilino)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H25N3O3S/c1-15-5-3-4-6-20(15)22-18-11-13-23(14-12-18)27(25,26)19-9-7-17(8-10-19)21-16(2)24/h3-10,18,22H,11-14H2,1-2H3,(H,21,24)

InChI Key

KZCZZFCAPBLFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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